3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a chloro-substituted aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The indole derivative is then further functionalized to introduce the chloro and ethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the indole system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro-substituted aromatic system may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-chloroindole: Shares the chloro-substituted indole moiety.
Pyrrolidine-2,5-dione derivatives: Compounds with a similar pyrrolidine ring structure.
Uniqueness
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-2-5-16(6-3-13)25-20(26)11-19(21(25)27)23-9-8-14-12-24-18-7-4-15(22)10-17(14)18/h2-7,10,12,19,23-24H,8-9,11H2,1H3 |
InChI Key |
MXUWHUZMEMZUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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